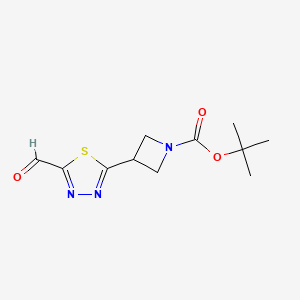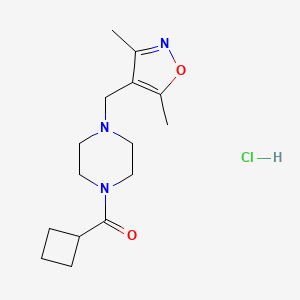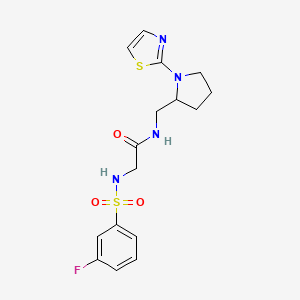![molecular formula C19H18ClN B2571261 [4-(4-Phenylphenyl)phenyl]methanamin; Hydrochlorid CAS No. 2361675-41-2](/img/structure/B2571261.png)
[4-(4-Phenylphenyl)phenyl]methanamin; Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride: is a chemical compound with the molecular formula C19H17N·HCl. It is known for its unique structure, which includes a methanamine group attached to a phenyl ring that is further connected to two additional phenyl rings. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: [4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride is used as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Cell Signaling: It is used to study cell signaling pathways and the effects of small molecules on cellular functions.
Medicine:
Drug Development: [4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Diagnostic Agents: The compound is used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Chemical Manufacturing: The compound is used as an intermediate in the production of various chemicals and materials.
Quality Control: It is used in quality control processes to ensure the purity and consistency of chemical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride typically involves the following steps:
Formation of the Terphenyl Core: The initial step involves the synthesis of the terphenyl core, which can be achieved through a series of Friedel-Crafts alkylation reactions. This process involves the reaction of benzene with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group. This can be achieved through a reductive amination reaction, where the terphenyl core is reacted with formaldehyde and ammonia in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: Finally, the free base of [4-(4-Phenylphenyl)phenyl]methanamine is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of [4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride can undergo oxidation reactions, where the methanamine group is oxidized to form corresponding imine or nitrile derivatives.
Reduction: The compound can also undergo reduction reactions, where the phenyl rings can be hydrogenated to form cyclohexyl derivatives.
Substitution: Substitution reactions can occur at the phenyl rings, where hydrogen atoms are replaced by various functional groups such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Common reagents include halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides).
Major Products Formed:
Oxidation: Imine or nitrile derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Wirkmechanismus
The mechanism of action of [4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive effects. Additionally, it can inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
[4-(4-Phenylphenyl)phenyl]methanol: This compound has a similar structure but contains a hydroxyl group instead of a methanamine group.
[4-(4-Phenylphenyl)phenyl]acetic acid: This compound contains a carboxylic acid group instead of a methanamine group.
[4-(4-Phenylphenyl)phenyl]methylamine: This compound contains a methylamine group instead of a methanamine group.
Uniqueness:
Structural Differences: The presence of the methanamine group in [4-(4-Phenylphenyl)phenyl]methanamine;hydrochloride provides unique chemical properties compared to its analogs.
Biological Activity: The compound’s specific interactions with molecular targets and pathways may result in distinct biological activities, making it valuable for various research applications.
Eigenschaften
IUPAC Name |
[4-(4-phenylphenyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N.ClH/c20-14-15-6-8-17(9-7-15)19-12-10-18(11-13-19)16-4-2-1-3-5-16;/h1-13H,14,20H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSNYVPKIFJHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methoxybenzamide](/img/structure/B2571178.png)

![2-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2571181.png)

![4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid](/img/structure/B2571184.png)


![N-[(2,5-dimethoxyphenyl)methyl]-3-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2571191.png)


![6-(Morpholin-4-yl)-3-{6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2571197.png)
![1-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2571198.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2571199.png)

